molecular formula C10H10ClN3S B12874632 4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-methyl-5-(methylthio)- CAS No. 116850-67-0

4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-methyl-5-(methylthio)-

Cat. No.: B12874632
CAS No.: 116850-67-0
M. Wt: 239.73 g/mol
InChI Key: HIYWYLKCJFGGSX-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a triazole ring substituted with a chlorophenyl group, a methyl group, and a methylthio group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole typically involves the reaction of 2-chlorobenzonitrile with thiosemicarbazide under acidic conditions to form the intermediate 2-chlorophenylthiosemicarbazide. This intermediate is then cyclized using methyl iodide to yield the desired triazole compound .

Industrial Production Methods

In industrial settings, the production of 3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-1,2,4-triazole
  • 3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-1,2,3-triazole
  • 3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-1,3,4-thiadiazole

Uniqueness

3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and different reactivity profiles, making it a valuable compound for various applications .

Properties

CAS No.

116850-67-0

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C10H10ClN3S/c1-14-9(12-13-10(14)15-2)7-5-3-4-6-8(7)11/h3-6H,1-2H3

InChI Key

HIYWYLKCJFGGSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SC)C2=CC=CC=C2Cl

Origin of Product

United States

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